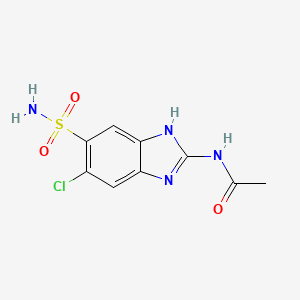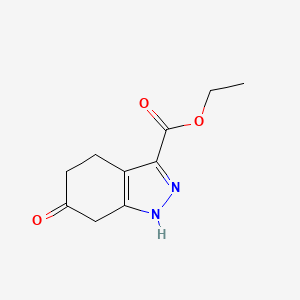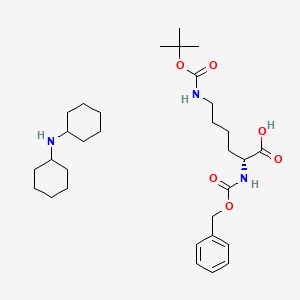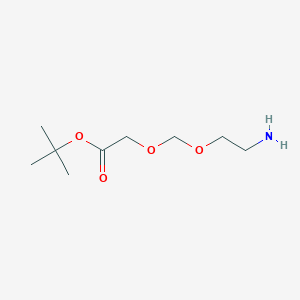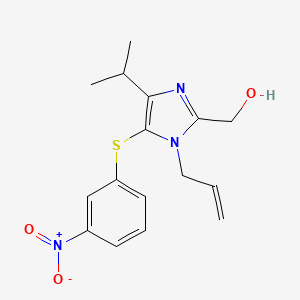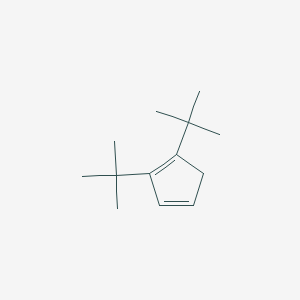
1,2-DI-Tert-butylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-DI-Tert-butylcyclopenta-1,3-diene is an organic compound with the molecular formula C13H22. It is a colorless liquid that is soluble in organic solvents. This compound is known for its stability and is often used as a ligand in organometallic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
1,2-DI-Tert-butylcyclopenta-1,3-diene is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The reaction involves the following steps:
- Cyclopentadiene is treated with a base such as sodium hydride to form the cyclopentadienyl anion.
- The cyclopentadienyl anion is then alkylated with tert-butyl bromide to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
1,2-DI-Tert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentadienes depending on the reagents used.
科学研究应用
1,2-DI-Tert-butylcyclopenta-1,3-diene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1,2-DI-Tert-butylcyclopenta-1,3-diene primarily involves its role as a ligand in metal complexes. The compound coordinates with metal centers through its cyclopentadienyl ring, forming stable complexes that can catalyze various chemical reactions. The tert-butyl groups provide steric protection, enhancing the stability and selectivity of these complexes .
相似化合物的比较
Similar Compounds
1,3-DI-Tert-butylcyclopenta-1,3-diene: Similar structure but different substitution pattern.
1,2,4-Tri-tert-butylcyclopenta-1,3-diene: Contains an additional tert-butyl group.
Cyclopentadiene: The parent compound without tert-butyl groups.
Uniqueness
1,2-DI-Tert-butylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides a balance of steric protection and reactivity. This makes it particularly useful as a ligand in organometallic chemistry, where stability and selectivity are crucial .
属性
分子式 |
C13H22 |
|---|---|
分子量 |
178.31 g/mol |
IUPAC 名称 |
1,2-ditert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-8H,9H2,1-6H3 |
InChI 键 |
BKXWLTGDCDAPQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CC1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15219106.png)
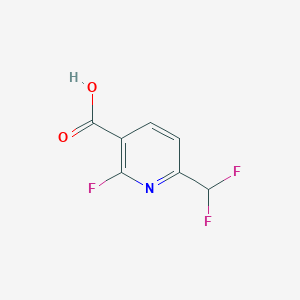

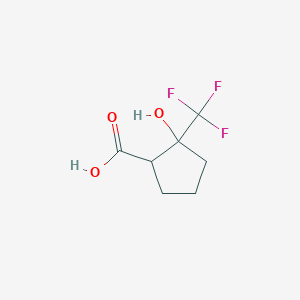
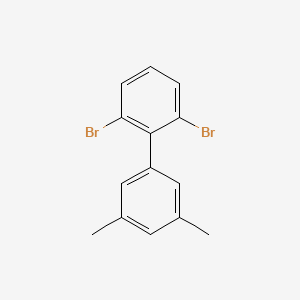
![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)

![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
